molecular formula C7H10ClNO B167263 p-Anisidine hydrochloride CAS No. 20265-97-8

p-Anisidine hydrochloride

Cat. No. B167263
CAS RN: 20265-97-8
M. Wt: 159.61 g/mol
InChI Key: VQYJLACQFYZHCO-UHFFFAOYSA-N
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Description

P-Anisidine hydrochloride is a grayish-black crystalline solid or brown crystals . It is an organic compound with the formula CH3OC6H4NH2 . It is one of three isomers of anisidine, methoxy-containing anilines .


Synthesis Analysis

P-Anisidine is prepared by the reduction of 4-nitroanisole . A study on the acetylation of p-anisidine under microwave irradiation has shown that N-acetyl-p-anisidine can be produced in shorter reaction times, offering benefits to laboratories and industries .


Molecular Structure Analysis

The molecular structure of p-Anisidine is CH3OC6H4NH2 . It is one of three isomers of anisidine, methoxy-containing anilines .


Chemical Reactions Analysis

P-Anisidine readily condenses with aldehydes and ketones to form Schiff bases, which absorb at 350 nm . This colorimetric reaction is used to test for the presence of oxidation products in fats and oils . A study on the acetylation of p-anisidine under microwave irradiation has shown that N-acetyl-p-anisidine can be produced in shorter reaction times .


Physical And Chemical Properties Analysis

This compound is a grayish-black crystalline solid or brown crystals . It may be sensitive to prolonged exposure to air and light and is insoluble in water . It is probably combustible .

Scientific Research Applications

Corrosion Inhibition

p-Anisidine hydrochloride has been utilized as a corrosion inhibitor for aluminium in hydrochloric acid solutions. Studies have shown that the efficiency of inhibition depends on the concentration and type of anisidine, with efficiencies ranging from 65% to 93% at various concentrations (Desai & Kapopara, 2009).

Synthesis and Physicochemical Studies

  • This compound has been investigated for its role in the synthesis of various dyes and pharmaceuticals. Studies on the physicochemical and spectroscopic properties of p-anisidine have been conducted to evaluate its thermal and physical stability, which is crucial for its application in industrial processes (Trivedi et al., 2015).
  • p-Anisidine has been used in the catalytic synthesis process, such as reducing p-nitro anisole with hydrazine hydrate using various catalysts, showcasing its role in the production of dyes and pharmaceutical intermediates (Sun Han-zhou, 2008).

Release Studies and Controlled Release

The release of p-anisidine by hydrolysis of synthesized Schiff bases in homogeneous media has been studied. This research is relevant in the context of controlled release systems, where p-anisidine's release rate and behavior are critical for applications in drug delivery and chemical manufacturing (Amaria Moulay et al., 2023).

Environmental Impact Studies

Studies have been conducted to understand the environmental impact of p-anisidine, particularly its presence in wastewater from dye and pharmaceutical industries. Research on the degradation of toxic p-anisidine using advanced oxidation processes like Fenton’s oxidation has been conducted to ensure safe disposal and minimize ecological harm (Chaturvedi & Katoch, 2019).

Polymerization and Material Science Applications

  • p-Anisidine is involved in the synthesis of polymers like poly(p-anisidine), which have potential applications in technological fields. Studies have been conducted to understand the crystallization process and electrical properties of such polymers, which are important for their use in electronics and other advanced materials (Rodrigues de Oliveira et al., 2022).
  • The polymerization of anisidines has been studied with a focus on understanding their electrochemical properties, which is vital for their application in energy storage devices (Koval’chuk et al., 2001).

Safety and Hazards

When heated to decomposition, p-Anisidine hydrochloride emits very toxic fumes . It is considered a questionable carcinogen with experimental carcinogenic and tumorigenic data . It is also a relatively toxic compound with a permissible exposure limit of 0.5 mg/m3 .

Mechanism of Action

Target of Action

p-Anisidine hydrochloride is an organic compound primarily used as an intermediate in dye and pharmaceutical industries It’s known that the compound plays a crucial role in the synthesis of various dyes and pharmaceuticals .

Mode of Action

The mode of action of this compound is largely dependent on its chemical properties. It is known to undergo aerobic oxidation in the presence of gold catalysts to form aromatic azo compounds . It can also be used in the diastereoselective and enantioselective synthesis of CF3-substituted azoridines catalyzed by a chiral Bronsted acid .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its versatile chemical properties. It condenses readily with aldehydes and ketones to form Schiff bases, which absorb at 350 nm . This colorimetric reaction is used to test for the presence of oxidation products in fats and oils . It is particularly good at detecting unsaturated aldehydes, which are the ones that are most likely to generate unacceptable flavors, making it particularly useful in food quality testing .

Pharmacokinetics

It’s known that the compound is moderately soluble in water and more so in organic solvents such as ethanol and ether . This solubility could influence its bioavailability and distribution within the body.

Result of Action

The result of this compound’s action is largely dependent on its application. In the realm of dye manufacturing, it acts as a crucial intermediate for the production of vibrant colorants . In the pharmaceutical sector, its derivatives play a significant role in formulating drugs with anti-inflammatory and antipyretic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its aerobic oxidation is enhanced in the presence of gold catalysts . Additionally, its solubility in water and organic solvents could be influenced by environmental conditions such as temperature and pH . It’s also worth noting that this compound is a relatively toxic compound with a permissible exposure limit of 0.5 mg/m3 , indicating that safety measures should be taken when handling this compound.

properties

IUPAC Name

4-methoxyaniline;hydrochloride
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InChI

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H
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InChI Key

VQYJLACQFYZHCO-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)N.Cl
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Molecular Formula

C7H9NO.ClH, C7H10ClNO
Record name P-ANISIDINE HYDROCHLORIDE
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Related CAS

104-94-9 (Parent)
Record name p-Anisidine hydrochloride
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DSSTOX Substance ID

DTXSID3020093
Record name p-Anisidinium chloride
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Molecular Weight

159.61 g/mol
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Physical Description

Grayish-black crystalline solid or brown crystals. (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
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CAS RN

20265-97-8
Record name P-ANISIDINE HYDROCHLORIDE
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Record name Benzenamine, 4-methoxy-, hydrochloride (1:1)
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Record name P-ANISIDINE HYDROCHLORIDE
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Melting Point

457 °F (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Has p-Anisidine hydrochloride been implicated in any human health concerns?

A2: While no direct link between this compound and human cancers has been established, its structural similarity to other aromatic amines, some of which are known human carcinogens, raises concerns. The selection of 2,4-dimethoxyaniline hydrochloride, a related compound, for carcinogenicity bioassays was prompted by the observed elevated bladder cancer rates among workers in the dye manufacturing industry, where aromatic amines are commonly used. [] This underscores the importance of investigating the potential health risks associated with this compound and related compounds.

Q2: What is the role of this compound in analytical chemistry?

A3: this compound is a valuable reagent in carbohydrate analysis, particularly for detecting sugars on paper chromatograms. [, ] When sprayed onto a chromatogram, it reacts with reducing sugars, producing colored spots that enable visualization and differentiation of various sugars. This application highlights its utility in biochemical and analytical research settings.

Q3: Are there specific structural features of this compound that contribute to its applications?

A4: While specific structural data like molecular formula, weight, and spectroscopic information are not provided in these research papers, the presence of the amine group in this compound is crucial for its reactivity with reducing sugars in chromatographic detection methods. [, ] This chemical interaction forms the basis for its use in identifying and analyzing carbohydrates.

Q4: Beyond carcinogenicity studies, what other toxicological data are available for this compound?

A5: The research primarily focuses on carcinogenicity assessments in rats and mice. [, ] Information regarding other toxicological effects, such as genotoxicity, reproductive toxicity, or specific organ toxicity, is not detailed within these research papers.

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